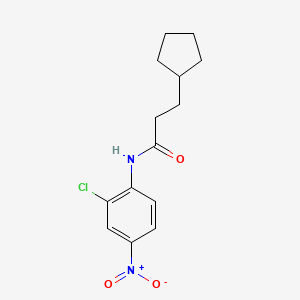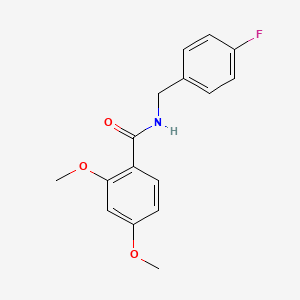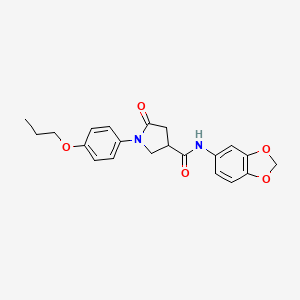
N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide
描述
N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide is an organic compound that features a chloro-nitrophenyl group attached to a cyclopentylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the para position, forming 2-chloro-4-nitrophenyl.
Amidation: The nitrated compound is then reacted with 3-cyclopentylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: N-(2-amino-4-nitrophenyl)-3-cyclopentylpropanamide.
Substitution: N-(2-chloro-4-substituted-phenyl)-3-cyclopentylpropanamide derivatives.
科学研究应用
N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the effects of chloro-nitrophenyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The chloro and nitro groups can interact with the active sites of enzymes, leading to inhibition of their function. The cyclopentylpropanamide moiety may enhance the compound’s binding affinity and specificity.
相似化合物的比较
2-chloro-4-nitrophenol: A related compound with similar chloro and nitro groups but lacking the cyclopentylpropanamide moiety.
N-(2-chloro-4-nitrophenyl)acetamide: Another related compound with an acetamide group instead of the cyclopentylpropanamide moiety.
Uniqueness: N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide is unique due to the presence of the cyclopentylpropanamide moiety, which can confer distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-9-11(17(19)20)6-7-13(12)16-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBGVDIBOBCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B4038360.png)
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B4038374.png)
![2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B4038377.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4038384.png)
![N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide](/img/structure/B4038391.png)

![2,3,4,5,6-pentafluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4038410.png)
![1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B4038412.png)
![METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4038418.png)
![4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4038419.png)

amino]methyl}-2-methoxyphenol](/img/structure/B4038425.png)
![isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4038429.png)
![METHYL 2-({6-[2-(METHOXYCARBONYL)ANILINO]-6-OXOHEXANOYL}AMINO)BENZOATE](/img/structure/B4038437.png)
